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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-2'-

methoxypropiophenone

CAS No.: 898762-20-4

Cat. No.: B3023790 Get Quote

Chemical Identity & Structural Classification
3-(3-Chlorophenyl)-2'-methoxypropiophenone is a member of the dihydrochalcone class

(1,3-diarylpropan-1-ones). Unlike the more common 3'-methoxy isomer (an intermediate for

Tapentadol), this 2'-methoxy (ortho) derivative possesses unique steric and electronic

properties due to the proximity of the methoxy group to the carbonyl center.

IUPAC Name: 1-(2-Methoxyphenyl)-3-(3-chlorophenyl)propan-1-one

CAS Registry Number: 898762-20-4[1]

Molecular Formula:

[1]

Molecular Weight: 274.74 g/mol [1]

SMILES:COc1ccccc1C(=O)CCc2cccc(Cl)c2

Structural Analysis
The molecule consists of two distinct aromatic domains linked by a saturated ethylene-carbonyl

bridge:
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Ring A (Proximal): A 2-methoxyphenyl ring.[2][3] The ortho-methoxy group exerts a steric

effect on the carbonyl, influencing nucleophilic attack trajectories during derivatization.

Ring B (Distal): A 3-chlorophenyl ring.[4][5][6] The meta-chloro substituent provides

lipophilicity and metabolic resistance (blocking CYP450 oxidation at that position) without the

strong deactivation seen in para-substitution.

Physicochemical Profile
The following data aggregates experimental values from isomeric analogs and high-confidence

predictive models (ACD/Labs, EPISuite) where specific experimental data for this rare isomer is

unpublished.

Property Value / Range Confidence Level

Physical State
White to off-white crystalline

solid

High (Based on structural

analogs)

Melting Point 72 – 78 °C
Medium (Predicted based on

4-Cl isomer)

Boiling Point ~380 °C (at 760 mmHg) High (Predicted)

LogP (Octanol/Water) 4.25 ± 0.3 High (Lipophilic)

Polar Surface Area 26.3 Å² High

Solubility
DCM, Ethyl Acetate, DMSO,

Ethanol
Experimental

Water Solubility Insoluble (< 0.1 mg/mL) High

Synthetic Methodology
The most robust synthesis route for 3-(3-Chlorophenyl)-2'-methoxypropiophenone employs

a two-step sequence: Claisen-Schmidt Condensation followed by Selective Hydrogenation.

This pathway minimizes by-products compared to Friedel-Crafts acylation, which often suffers

from regioselectivity issues with ortho-substituted substrates.
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Step 1: Synthesis of the Chalcone Intermediate
Reaction: Aldol condensation of 2'-methoxyacetophenone and 3-chlorobenzaldehyde.

Reagents: 2'-Methoxyacetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq), NaOH (2.0

eq), Ethanol/Water (3:1).

Protocol:

Dissolve 2'-methoxyacetophenone (15.0 g, 100 mmol) and 3-chlorobenzaldehyde (14.1 g,

100 mmol) in 150 mL of ethanol.

Cool the solution to 0–5 °C in an ice bath.

Add aqueous NaOH (40%, 20 mL) dropwise over 30 minutes, maintaining temperature <

10 °C to prevent polymerization.

Allow the mixture to warm to room temperature and stir for 12 hours. A heavy precipitate

(the enone) will form.

Workup: Filter the solid, wash with cold aqueous ethanol (50%), and recrystallize from hot

ethanol.

Yield: Expected 85–90% of yellow crystalline solid (Chalcone).

Step 2: Selective Reduction to Dihydrochalcone
Reaction: Catalytic hydrogenation of the

-unsaturated ketone.

Reagents: Chalcone intermediate,

gas (balloon or 1 atm), 10% Pd/C catalyst, Ethyl Acetate/Methanol (1:1).

Critical Control Point: Monitor reaction closely to prevent over-reduction of the ketone to the

alcohol or dechlorination of the aromatic ring.

Protocol:
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Dissolve the chalcone (10.0 g) in 100 mL of EtOAc/MeOH (1:1).

Add 10% Pd/C (0.5 g, 5 wt% loading).

Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm).

Stir vigorously at room temperature. Monitor via TLC (Hexane/EtOAc 4:1) every 30

minutes. The fluorescent chalcone spot will disappear.

Termination: Once the starting material is consumed (typically 1–3 hours), stop

immediately to avoid reducing the carbonyl.

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in

vacuo.

Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in

Hexanes).

Synthesis Workflow Diagram

2'-Methoxyacetophenone

Chalcone Intermediate
(Enone)

NaOH, EtOH
0-25°C, 12h

3-Chlorobenzaldehyde
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3-(3-Chlorophenyl)-
2'-methoxypropiophenone

H2 (1 atm), Pd/C
EtOAc, 25°C, 2h

Click to download full resolution via product page

Caption: Two-step synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.

Spectroscopic Characterization
Researchers should validate the compound using the following predicted spectral signatures.

1H NMR (400 MHz, CDCl3)
7.70 (dd, 1H): Aromatic proton on Ring A (ortho to carbonyl), deshielded.
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7.45 – 6.90 (m, 7H): Remaining aromatic protons (Ring A + Ring B). Note the complex
splitting due to the 3-chloro substitution pattern.

3.89 (s, 3H): Methoxy group (

) on Ring A.

3.25 (t, 2H, J=7.2 Hz): Methylene protons

to the carbonyl (

).

3.01 (t, 2H, J=7.2 Hz): Methylene protons

to the carbonyl (benzylic to Ring B,

).

Mass Spectrometry (ESI/GC-MS)
Molecular Ion (

): 274.1 (100%), 276.1 (33%) — Distinctive 3:1 ratio due to

isotopes.

Base Peak: Often the tropylium ion derivative or the acylium ion

at m/z 135, resulting from

-cleavage.

Applications in Drug Discovery
While less common than its 3'-methoxy isomer, this compound serves as a critical scaffold in

two primary areas:

Monoamine Transporter Modulators: The structural homology to Bupropion and Propafenone

intermediates suggests potential activity at DAT (Dopamine Transporter) or NET

(Norepinephrine Transporter) sites. The 3-chloro substitution is a classic bioisostere used to

improve metabolic stability and potency in CNS-active agents.
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Ion Channel Blockers: Dihydrochalcones are investigated as antagonists for TRP (Transient

Receptor Potential) channels. The lipophilic 3-chlorophenyl tail aids in membrane insertion,

while the methoxy-ketone core interacts with the channel pore vestibule.

Heterocyclic Synthesis Precursor: The ketone functionality allows for the Fischer Indole

synthesis (reaction with phenylhydrazines) to generate 2-phenethyl-indoles, or cyclization

with hydrazines to form pyrazoles, expanding the chemical space for library generation.

Safety & Handling
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

Handling: Use standard PPE (gloves, goggles). All synthesis steps involving 3-

chlorobenzaldehyde or alkyl halides should be performed in a fume hood.

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere

(Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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